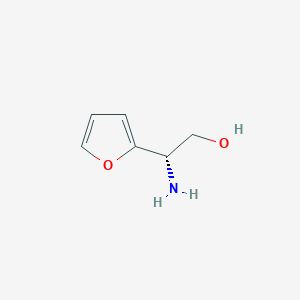

(2S)-2-Amino-2-(2-furyl)ethan-1-OL

Description

Significance of Chiral Amino Alcohols as Versatile Building Blocks in Asymmetric Synthesis

Chiral 1,2-amino alcohols are recognized as privileged structural motifs in the realm of asymmetric synthesis. nih.govnih.gov Their utility stems from their wide presence in natural products and synthetic compounds with diverse biological activities. nih.govfrontiersin.org These compounds serve multiple roles in chemical synthesis, acting as:

Chiral Building Blocks: They are incorporated into the final structure of a target molecule, imparting the desired stereochemistry. Many pharmaceuticals contain the chiral amino alcohol framework. frontiersin.orgacs.orgnih.gov

Chiral Auxiliaries: A chiral auxiliary is a temporarily attached chemical compound that directs the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, having fulfilled its role in controlling the formation of a specific stereoisomer.

Chiral Ligands and Catalysts: Chiral amino alcohols are frequently used to create ligands for metal-catalyzed asymmetric reactions and as organocatalysts. nih.govrsc.org Their derivatives have been successfully applied in a variety of asymmetric reactions, including reductions, alkylations, and aldol (B89426) reactions. polyu.edu.hk The ease of their preparation, often through the reduction of readily available chiral amino acids, further enhances their appeal in developing new enantioselective catalysts. polyu.edu.hk

The synthesis of enantiomerically pure 1,2-amino alcohols through methods like catalytic asymmetric transfer hydrogenation offers significant economic and environmental advantages over classical resolution techniques. acs.org

The Furan (B31954) Moiety as a Stereochemical Element in Chiral Molecule Design

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a key structural feature of (2S)-2-Amino-2-(2-furyl)ethan-1-ol. numberanalytics.com The presence of this moiety has several implications for chiral molecule design:

Aromatic and Electronic Properties: Furan is an aromatic compound with six π-electrons. numberanalytics.com Its electronic nature can influence the reactivity and stereoselectivity of nearby functional groups. The furan ring can participate in π-π stacking interactions, which can help to organize the transition state of a reaction and thus control the stereochemical outcome.

Synthetic Versatility: The furan ring is not merely a passive structural element; it is a versatile synthon. It can be chemically transformed into other functional groups. For instance, the furan ring can be cleaved through oxidation to yield a carboxylic acid functionality. mdpi.com This equivalence allows for the introduction of a latent carboxyl group, expanding the synthetic possibilities.

Bioactivity: Furan derivatives are found in a multitude of biologically active compounds, including antibacterial, anti-inflammatory, and antitumor agents. researchgate.net Incorporating a furan ring into a molecule can enhance its pharmacological properties. numberanalytics.comnih.gov

The stereochemistry of reactions involving furan, such as the Diels-Alder reaction where it acts as a diene, is a critical consideration in synthesis design. numberanalytics.comacs.org

Historical Context and Initial Research Avenues of this compound

Early research into compounds related to this compound dates back to the mid-20th century. U.S. patents from the 1940s describe processes for producing various heterocyclic amino alcohols, including furyl derivatives. google.comgoogle.com For example, U.S. Patent 2,400,913 details a method involving the reaction of acyl halides of furan with a diazoalkane, followed by several steps to form α-tertiary amino ketones, which are then reduced to the corresponding alcohols. google.comgoogle.com

A more direct precursor, 2-furyl aminomethyl ketone hydrochloride, was prepared by reacting a 2-furyl bromomethyl ketone complex with hydrochloric acid, as described in U.S. Patent 2,547,712. google.comgoogle.com Subsequent research focused on improving the synthesis of 2-(2-furyl)ethanolamine. One patented process involves the catalytic hydrogenation of 2-amino-1-(2-furyl)ethanone using Raney® nickel. google.com

The initial interest in these compounds was often as intermediates for other products. For instance, 2-(2-furyl)ethanolamine is a starting material for producing 5-heterocyclic-substituted oxazolidine (B1195125) compounds, which have been investigated for their use as herbicide antidotes or "safeners". google.com The development of synthetic routes to the racemic 2-amino-1-(furan-2-yl)ethanol laid the groundwork for later investigations into the synthesis and application of its individual enantiomers, such as the (2S) form, for use in stereoselective synthesis. smolecule.com

Compound Data

Below are interactive tables detailing the properties of this compound.

Chemical Identifiers and Properties

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₆H₉NO₂ |

| Chirality | (2S) |

| CAS Number | 114446-55-8 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

(2S)-2-amino-2-(furan-2-yl)ethanol |

InChI |

InChI=1S/C6H9NO2/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m0/s1 |

InChI Key |

LRKBGEPUMHLXRV-YFKPBYRVSA-N |

Isomeric SMILES |

C1=COC(=C1)[C@H](CO)N |

Canonical SMILES |

C1=COC(=C1)C(CO)N |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for 2s 2 Amino 2 2 Furyl Ethan 1 Ol

Catalytic Asymmetric Synthesis Approaches to (2S)-2-Amino-2-(2-furyl)ethan-1-OL

Catalytic asymmetric synthesis provides a powerful and atom-economical pathway to chiral molecules such as this compound. By employing a small amount of a chiral catalyst, large quantities of enantiomerically enriched products can be obtained from prochiral precursors.

Oxazaborolidine-Catalyzed Enantioselective Reduction of Precursors

The Corey-Bakshi-Shibata (CBS) reduction is a prominent method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. alfa-chemistry.comwikipedia.orgchem-station.com This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-dimethylsulfide (BMS) or borane-tetrahydrofuran (B86392) (BH3·THF). alfa-chemistry.comnih.gov The catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, leading to a high degree of enantioselectivity. insuf.orgorganic-chemistry.orgyoutube.com

The mechanism involves the formation of a complex between the oxazaborolidine catalyst, the borane, and the ketone substrate. wikipedia.org The Lewis acidic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone, while the Lewis basic nitrogen atom coordinates to the borane. chem-station.com This coordination orients the ketone in a predictable manner, allowing for a stereoselective intramolecular hydride transfer. alfa-chemistry.com

Table 1: Examples of Oxazaborolidine-Catalyzed Enantioselective Reduction of Ketones

| Ketone Substrate | Catalyst | Borane Source | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Acetophenone | (R)-Me-CBS | BH3·SMe2 | 97% | york.ac.uk |

| 1-Tetralone | (R)-Me-CBS | BH3·SMe2 | 95% | york.ac.uk |

| α-Chloroacetophenone | (S)-CBS | BH3·THF | 96% | nih.gov |

| 2-Acetylfuran | (R)-Me-CBS | BH3·SMe2 | 92% | york.ac.uk |

Asymmetric Transfer Hydrogenation Strategies for this compound Precursors

Asymmetric transfer hydrogenation (ATH) is another powerful technique for the enantioselective reduction of ketones, offering an operationally simpler and often safer alternative to methods using high-pressure hydrogen gas. researchgate.net This method typically employs a transition metal catalyst, most commonly ruthenium or rhodium, with a chiral ligand, and a hydrogen donor such as isopropanol (B130326) or formic acid. researchgate.netmdpi.com

Noyori-type catalysts, which are ruthenium(II) complexes with chiral diamine or amino alcohol ligands, are particularly effective for the ATH of a wide range of ketones, including α-amino ketones. mdpi.com The mechanism is believed to involve a metal hydride species that transfers a hydride and a proton to the ketone carbonyl group through a six-membered ring transition state. The chirality of the ligand dictates the facial selectivity of the hydride transfer, resulting in the formation of an enantiomerically enriched alcohol.

The application of ATH to the synthesis of this compound would involve the reduction of a precursor like 2-amino-1-(2-furyl)ethanone. The presence of the amino group in the substrate can play a crucial role in the catalytic cycle, potentially coordinating to the metal center and influencing the stereochemical outcome. The efficiency of these catalytic systems often allows for very low catalyst loadings while maintaining high yields and enantioselectivities.

Table 2: Representative Examples of Asymmetric Transfer Hydrogenation of α-Amino Ketones

| α-Amino Ketone Substrate | Catalyst System | Hydrogen Donor | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-Aminoacetophenone HCl | [RuCl2(p-cymene)]2 / (S,S)-TsDPEN | HCOOH/NEt3 | 98% | mdpi.com |

| 2-(Dimethylamino)acetophenone HCl | [RuCl2(p-cymene)]2 / (S,S)-TsDPEN | HCOOH/NEt3 | 99% | mdpi.com |

| 2-Amino-1-phenylpropan-1-one HCl | [RuCl2(p-cymene)]2 / (R,R)-TsDPEN | i-PrOH/KOH | 97% | researchgate.net |

| 2-Amino-1-(thiophen-2-yl)ethanone HCl | [RuCl2(p-cymene)]2 / (S,S)-TsDPEN | HCOOH/NEt3 | 95% | mdpi.com |

Transition Metal-Catalyzed Asymmetric Hydrogenation in the Formation of Furan-Containing Amino Alcohols

Transition metal-catalyzed asymmetric hydrogenation using molecular hydrogen is a highly efficient and atom-economical method for creating stereogenic centers. nih.gov Rhodium and iridium complexes with chiral phosphine (B1218219) ligands are among the most successful catalysts for the asymmetric hydrogenation of various unsaturated substrates, including enamides, which are precursors to chiral amines. rsc.orgrsc.orgnih.gov The asymmetric hydrogenation of furan-containing substrates presents a viable route to this compound. nih.gov

For instance, an enamide precursor derived from 2-acetylfuran could be hydrogenated to afford the corresponding chiral amine with high enantioselectivity. The choice of metal, ligand, and reaction conditions is critical for achieving high performance. Chiral diphosphine ligands, such as those from the BINAP and DuPhos families, have demonstrated broad applicability and high efficiency in these transformations.

Iridium catalysts have also emerged as powerful tools for the asymmetric hydrogenation of challenging substrates, including heteroaromatic compounds. nih.govrsc.orgnih.gov The development of iridium catalysts with pyridine-phosphinite ligands has enabled the successful asymmetric hydrogenation of substituted furans, showcasing the potential of this approach for accessing chiral furan-containing building blocks. nih.gov

Table 3: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation

| Substrate | Catalyst System | H2 Pressure | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (Z)-Methyl α-acetamidocinnamate | [Rh(COD)(DuPhos)]+BF4- | 3 atm | >99% | rsc.org |

| 2-Phenyl-1-nitropropene | [Rh(COD)2]BF4 / Josiphos | 50 bar | 96% | rsc.org |

| 3-Methylfuran | [Ir(COD)Cl]2 / Pyridine-phosphinite ligand | 50 bar | 85% | nih.gov |

| 2-Acetylamino-1-(furan-2-yl)propene | [Rh(COD)(DIPAMP)]+BF4- | 10 atm | 94% | rsc.org |

Chemoenzymatic Synthesis and Deracemization of this compound

Chemoenzymatic methods combine the advantages of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. These approaches are particularly valuable for the synthesis of enantiomerically pure compounds.

Enzymatic Resolution Techniques for Racemic Furan-Containing Amino Alcohols

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. mdpi.com This method relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer at a much higher rate than the other. Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic alcohols and amines. nih.govnih.govrsc.orgmdpi.com

For the resolution of racemic 2-amino-2-(2-furyl)ethan-1-ol, a lipase such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, can be employed. nih.govmdpi.com In a typical resolution of a racemic amino alcohol, the enzyme can selectively acylate one enantiomer in the presence of an acyl donor, such as vinyl acetate. nih.gov This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.

The efficiency of a kinetic resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). High E-values are desirable as they allow for the production of both the product and the remaining substrate with high enantiomeric excess. The kinetic resolution of the structurally similar (±)-1-(2-furyl) ethanol has been successfully demonstrated using CALB, achieving good conversion and enantiomeric excess. nih.gov

Table 4: Lipase-Catalyzed Kinetic Resolution of (±)-1-(2-furyl) ethanol

| Lipase | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Reference |

|---|---|---|---|---|---|

| Novozym 435 (CALB) | Vinyl acetate | n-Heptane | 47 | 89 | nih.gov |

| Rhizomucor miehei lipase | Vinyl acetate | n-Heptane | 45 | 75 | nih.gov |

| Thermomyces lanuginosus lipase | Vinyl propionate | Toluene | 42 | 80 | nih.gov |

One-Pot Chemoenzymatic Cascades for Enantiomerically Enriched this compound

For the synthesis of this compound, a chemoenzymatic cascade could be designed to achieve deracemization of the racemic amino alcohol. Deracemization processes convert a racemate into a single enantiomer, thus achieving a theoretical yield of 100%. researchgate.net A common strategy involves the stereoselective oxidation of one enantiomer by an enzyme, followed by a non-selective reduction of the resulting ketone intermediate back to the racemic alcohol. Concurrently, a second enzyme selectively reduces the ketone to the desired enantiomer.

Alternatively, a cascade could involve the combination of a chemical catalyst and an enzyme. For example, a metal-catalyzed racemization of the unwanted enantiomer could be coupled with an enzyme-catalyzed resolution, a process known as dynamic kinetic resolution (DKR). While a specific one-pot chemoenzymatic cascade for this compound has not been explicitly reported, the principles of this methodology are well-established for the synthesis of other chiral amino alcohols. nih.gov

Table 5: Enzymes Commonly Used in Chemoenzymatic Cascades for Chiral Amine and Alcohol Synthesis

| Enzyme Class | Typical Reaction | Application | Reference |

|---|---|---|---|

| Lipase | Enantioselective acylation/hydrolysis | Kinetic resolution, Dynamic kinetic resolution | mdpi.com |

| Alcohol Dehydrogenase (ADH) | Enantioselective oxidation/reduction of alcohols/ketones | Deracemization, Asymmetric synthesis | nih.gov |

| Amine Oxidase | Enantioselective oxidation of amines | Deracemization | nih.gov |

| Transaminase (TAm) | Enantioselective amination of ketones | Asymmetric synthesis | nih.gov |

Multi-Step Asymmetric Synthesis Routes to this compound

Strategies Involving Oximes and Oxime Ethers as Intermediates

A prominent strategy for the enantioselective synthesis of this compound involves the use of oximes and oxime ethers as key intermediates. This approach leverages the stereoselective reduction of a C=N double bond to establish the chiral center.

The synthesis can commence from 1-(2-furyl)-2-hydroxyethan-1-one, which is converted into its corresponding oxime. The geometry of the oxime, whether (E) or (Z), plays a critical role in determining the stereochemical outcome of the subsequent reduction. These geometric isomers can often be separated, allowing for the selective synthesis of either enantiomer of the final amino alcohol. Following the formation of the oxime, the hydroxyl group is typically protected, for instance, by benzylation, to form an oxime ether. This step enhances the stability of the intermediate and can influence the stereoselectivity of the reduction.

The crucial step is the enantioselective reduction of the oxime ether. This is commonly achieved using a chiral reducing agent, such as a borane complex in the presence of a chiral oxazaborolidine catalyst (CBS catalyst). The choice of the chiral catalyst is paramount in directing the hydride attack to one face of the C=N bond, thereby establishing the desired stereocenter. For example, different enantiomers of amino alcohols can be used to prepare the oxazaborolidine catalyst, leading to the formation of either the (S) or (R) enantiomer of the product with high enantiomeric excess (ee). researchgate.net After the reduction, the protecting groups are removed to yield the final product, this compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 1-(2-furyl)-2-hydroxyethan-1-one | H₂NOH·HCl, Pyridine | 1-(2-furyl)-2-hydroxyethan-1-one oxime | 71-74 | N/A |

| 2 | 1-(2-furyl)-2-hydroxyethan-1-one oxime | NaH, Benzyl (B1604629) bromide, DMF | O-benzyl oxime ether | 94-96 | N/A |

| 3 | O-benzyl oxime ether | BH₃, Chiral oxazaborolidine catalyst (from (1R,2S)-norephedrine) | (S)-2-(benzyloxyamino)-2-(2-furyl)ethan-1-ol | - | up to 96 |

| 4 | (S)-2-(benzyloxyamino)-2-(2-furyl)ethan-1-ol | H₂, Pd/C | This compound | - | >99 |

Stereoselective Transformations of Furan (B31954) Derivatives for Chiral Amino Alcohol Scaffolds

Another strategic approach to the synthesis of this compound involves the stereoselective functionalization of a pre-existing furan ring. This method relies on the inherent reactivity of the furan nucleus and the ability to introduce chirality through asymmetric reactions.

One potential pathway could start with a suitable furan derivative, such as 2-furancarbaldehyde or a 2-acetylfuran. An asymmetric catalytic reaction can be employed to introduce the chiral amino alcohol moiety. For instance, an asymmetric Henry reaction between 2-furancarbaldehyde and nitromethane, catalyzed by a chiral copper-bis(oxazoline) complex, could produce a chiral nitroalkanol with high enantioselectivity. The resulting nitro group can then be reduced to an amine, and the alcohol functionality would already be in place.

Alternatively, an asymmetric Strecker-type synthesis could be performed on 2-furancarbaldehyde. This involves the addition of a cyanide source and an amine in the presence of a chiral catalyst to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by reduction, would yield the desired amino alcohol. Another approach involves the asymmetric reduction of a 2-furyl ketone bearing a nitrogen-containing substituent at the alpha position. The use of a chiral catalyst, such as a Noyori-type ruthenium complex, for the hydrogenation of the ketone would establish the chiral alcohol center with high enantioselectivity. The adjacent nitrogen functionality would then be elaborated to the primary amine to complete the synthesis.

| Transformation | Furan Substrate | Key Reagents/Catalyst | Intermediate |

| Asymmetric Henry Reaction | 2-Furancarbaldehyde | Nitromethane, Chiral Cu-BOX catalyst | Chiral 1-(2-furyl)-2-nitroethan-1-ol |

| Asymmetric Strecker Synthesis | 2-Furancarbaldehyde | Amine, Cyanide source, Chiral catalyst | Chiral α-amino-2-furanacetonitrile |

| Asymmetric Ketone Reduction | α-Amino-1-(2-furyl)ethan-1-one | H₂, Chiral Ru-BINAP catalyst | This compound |

Advanced Spectroscopic and Analytical Characterization of 2s 2 Amino 2 2 Furyl Ethan 1 Ol and Its Enantiomeric Purity

Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Spectroscopic methods are indispensable for confirming the molecular structure and exploring the conformational preferences of (2S)-2-Amino-2-(2-furyl)ethan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework and the stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to confirm its constitution and the relative configuration of the stereogenic center.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons are indicative of their electronic environment and spatial relationships. The proton at the chiral center (C2), being adjacent to both the amino group and the furan (B31954) ring, would appear as a distinct multiplet. Its coupling to the diastereotopic protons of the adjacent methylene (B1212753) group (C1) and the protons of the furan ring provides crucial conformational information. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as the anisotropic effects of the furan ring. organicchemistrydata.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The carbon of the chiral center (C2) would resonate at a characteristic chemical shift, influenced by the attached amino and furan groups. The furan carbons would exhibit shifts typical for an aromatic, oxygen-containing heterocycle.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Atom | Predicted ¹H NMR (ppm) | Predicted Multiplicity & J (Hz) | Predicted ¹³C NMR (ppm) |

| H-2 | ~4.0 - 4.5 | Doublet of doublets (dd) | - |

| H-1a, H-1b | ~3.6 - 3.9 | Multiplets (m) | - |

| H-3' | ~6.2 - 6.4 | Doublet (d), J ≈ 3.2 | - |

| H-4' | ~6.3 - 6.5 | Doublet of doublets (dd), J ≈ 3.2, 1.8 | - |

| H-5' | ~7.3 - 7.5 | Doublet (d), J ≈ 1.8 | - |

| OH | Broad singlet | - | - |

| NH₂ | Broad singlet | - | - |

| C-1 | - | - | ~65 - 70 |

| C-2 | - | - | ~55 - 60 |

| C-2' | - | - | ~150 - 155 |

| C-3' | - | - | ~105 - 110 |

| C-4' | - | - | ~110 - 115 |

| C-5' | - | - | ~140 - 145 |

Note: Predicted values are based on general NMR principles and data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can further elucidate the preferred conformation of the molecule by identifying protons that are close in space.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group and Intermolecular Interaction Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its covalent bonds. The spectrum reveals characteristic absorption bands corresponding to the O-H, N-H, C-H, C-O, and C=C bonds, as well as the furan ring vibrations. msu.edulibretexts.org

The broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, often overlapping with the N-H stretching vibrations of the primary amine group. researchgate.net The presence of intermolecular hydrogen bonding can significantly broaden these peaks. The C-H stretching vibrations of the furan ring and the alkyl chain are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. vscht.cz

The C-O stretching vibration of the primary alcohol typically appears in the 1050-1000 cm⁻¹ region. The furan ring gives rise to several characteristic bands, including C=C stretching vibrations around 1600-1500 cm⁻¹ and C-O-C stretching vibrations.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3400 - 3200 | Strong, Broad |

| N-H Stretch | Primary Amine | 3400 - 3200 | Medium, Broad |

| C-H Stretch (sp²) | Furan Ring | 3100 - 3000 | Medium |

| C-H Stretch (sp³) | Alkyl Chain | 3000 - 2850 | Medium |

| C=C Stretch | Furan Ring | 1600 - 1500 | Medium to Weak |

| N-H Bend | Primary Amine | 1650 - 1580 | Medium |

| C-O Stretch | Primary Alcohol | 1050 - 1000 | Strong |

These vibrational frequencies can be influenced by the molecule's conformation and intermolecular interactions, such as hydrogen bonding, providing insights into its solid-state or solution structure. biopolymers.org.ua

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The furan ring in this compound acts as a chromophore, absorbing UV light in a characteristic region. Typically, furan and its derivatives exhibit strong absorption bands below 250 nm, corresponding to π → π* transitions. nih.gov

Circular Dichroism (CD) spectroscopy, a chiroptical technique, measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, the furan chromophore is in a chiral environment, leading to non-zero CD signals corresponding to its UV absorption bands. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry and conformation of the molecule. This makes CD spectroscopy a powerful tool for confirming the absolute configuration of the chiral center. mdpi.comspringernature.com

Table 3: Expected UV-Vis and Circular Dichroism Data for this compound

| Technique | Parameter | Expected Value | Transition |

| UV-Vis | λ_max | ~220 - 250 nm | π → π |

| CD | Cotton Effect | Positive or Negative | Corresponding to π → π |

The specific λ_max and the sign of the Cotton effect would need to be determined experimentally and can be compared with theoretical calculations to assign the absolute configuration.

Chromatographic Methodologies for Enantiomeric Excess Determination of this compound

The determination of enantiomeric purity, or enantiomeric excess (e.e.), is crucial. Chiral chromatography is the most widely used technique for this purpose, enabling the separation and quantification of the two enantiomers of 2-Amino-2-(2-furyl)ethan-1-ol.

Chiral Gas Chromatography (GC) for Enantiomer Separation and Quantification

Chiral Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. For the analysis of amino alcohols, derivatization is often necessary to increase volatility and improve chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or other acylating agents.

The derivatized enantiomers are then separated on a chiral stationary phase (CSP), typically based on modified cyclodextrins. gcms.czmdpi.com The differential interaction of the enantiomers with the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification.

Table 4: Typical Chiral GC Conditions for Amino Alcohol Enantiomer Separation

| Parameter | Condition |

| Column | Chiral capillary column (e.g., β-cyclodextrin-based CSP) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 200 °C at 5 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the enantioseparation of a broad range of compounds, including amino alcohols, often without the need for derivatization. chromatographyonline.com The separation is achieved on a chiral stationary phase (CSP), with polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly effective for this class of compounds. yakhak.org

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The addition of small amounts of an acidic or basic additive can improve peak shape and resolution. chromatographyonline.com

Table 5: Illustrative Chiral HPLC Method for this compound

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Chiralpak® IA, Chiralcel® OD-H) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Column Temp. | Ambient |

By comparing the retention time of the major peak with that of a standard of the (S)-enantiomer, the identity can be confirmed, and the enantiomeric purity can be accurately determined from the integrated peak areas. sigmaaldrich.com

Spectroscopic Methods for Enantiomeric Excess Determination

The differentiation and quantification of enantiomers present a significant analytical challenge because they possess identical physical and chemical properties in an achiral environment. Spectroscopic methods that employ a chiral selector or polarized light can effectively discriminate between enantiomers, allowing for the determination of enantiomeric excess (% ee).

Chiral Shift Reagents in NMR Spectroscopy for Enantiomeric Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for structural elucidation. In the context of chiral analysis, the direct NMR spectra of enantiomers are identical. However, the addition of a chiral resolving agent can induce diastereomeric interactions, leading to the differentiation of NMR signals for the two enantiomers. libretexts.org Chiral Shift Reagents (CSRs), typically lanthanide complexes, are a class of such agents that can cause significant chemical shift differences between the signals of enantiomers, enabling their quantification. libretexts.org

The mechanism of action for a CSR involves the formation of a transient diastereomeric complex with the chiral analyte. For this compound, both the amino and hydroxyl groups can serve as Lewis basic sites for coordination with a lanthanide-based CSR. tcichemicals.com This interaction places the enantiomers in a chiral magnetic environment, causing the corresponding protons to experience different degrees of shielding or deshielding, thus resolving their signals in the NMR spectrum. libretexts.org

The choice of the chiral shift reagent is crucial for effective enantiomeric discrimination. Lanthanide complexes, such as those containing Europium (Eu) or Samarium (Sm), are commonly employed. tcichemicals.comtcichemicals.com For amino alcohols, water-soluble chiral shift reagents can be particularly useful, allowing for analysis in aqueous media. tcichemicals.comtcichemicals.com The magnitude of the induced chemical shift difference (ΔΔδ) is dependent on several factors, including the specific CSR used, the solvent, temperature, and the molar ratio of the CSR to the analyte.

Table 1: Representative ¹H-NMR Chemical Shift Differences (ΔΔδ) for Amino Alcohols in the Presence of a Chiral Shift Reagent

| Analyte (Amino Alcohol) | Chiral Shift Reagent | Observed Proton | Solvent | ΔΔδ (ppm) |

| Aliphatic Amino Alcohols | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | H1 and H4 of naphthyl amide derivative | D₂O | Varies |

| α-Amino Acids | Sodium [(R)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III) | α-H | D₂O | 0.05 - 0.20 |

The enantiomeric excess can be calculated by integrating the well-resolved signals corresponding to each enantiomer. This method offers a direct and often rapid means of determining enantiomeric purity without the need for chromatographic separation.

Electronic Circular Dichroism (ECCD) for Chiral Analysis of Amino Alcohols

Electronic Circular Dichroism (ECCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. psu.edursc.org This differential absorption, known as the Cotton effect, is unique to chiral substances and provides information about the absolute configuration and conformation of the molecule. psu.edu

For a chiral molecule like this compound, the furan ring and the amino alcohol moiety constitute the chromophores that interact with circularly polarized light. The ECCD spectrum is a plot of the difference in absorbance (ΔA) or molar circular dichroism (Δε) against wavelength. The sign and magnitude of the Cotton effects in the ECCD spectrum are characteristic of the stereochemistry of the molecule.

The analysis of furan-containing chiral spiro-fused polycyclic aromatic compounds has demonstrated that the furan unit significantly influences the electronic and photophysical properties, resulting in distinct Circular Dichroism (CD) spectra. nih.gov The electron-rich nature of the furan ring in this compound is expected to give rise to characteristic electronic transitions that are sensitive to the chiral environment.

Table 2: Illustrative ECCD Data for Chiral Furan-Containing Compounds

| Compound | Solvent | λmax (nm) | Δε (M⁻¹cm⁻¹) |

| Chiral Spiro[indeno[1,2-b] nih.govbenzofuran-10,10′-indeno[1,2-b] nih.govbenzothiophene] | Dichloromethane | ~350 | Varies |

| Enantiopure Furan-containing π-conjugated compounds | Various | Varies | Varies |

By comparing the experimental ECCD spectrum of a sample with that of a known enantiomerically pure standard, the absolute configuration can be confirmed, and the enantiomeric excess can be determined. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. This technique is highly sensitive and can be used for the analysis of very small amounts of material.

Computational and Theoretical Chemistry Studies on 2s 2 Amino 2 2 Furyl Ethan 1 Ol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2S)-2-Amino-2-(2-furyl)ethan-1-ol. These methods model the molecule's electron distribution to predict its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the electronic structure of molecules. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for analyzing molecules of moderate size. DFT calculations can predict various properties, including geometries, energies, and reaction mechanisms. researchgate.net

The accuracy of DFT calculations depends on the choice of the functional and the basis set. mdpi.com While various functionals and basis sets are available, their selection must be validated for the specific system under study to ensure reliable predictions. mdpi.com

Table 1: Key Applications of DFT in Molecular Analysis

| Application | Description |

| Geometry Optimization | Predicts the most stable three-dimensional structure of the molecule by finding the lowest energy arrangement of its atoms. |

| Energy Calculations | Determines the relative energies of different conformers and transition states, providing insights into stability and reaction barriers. |

| Vibrational Frequencies | Calculates the vibrational modes of the molecule, which can be compared with experimental infrared and Raman spectra to confirm the predicted structure. |

| Reactivity Indices | Predicts the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. |

Natural Bonding Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in molecules in terms of localized bonds and lone pairs. wikipedia.orgwisc.edu It provides a chemical intuition-friendly picture of bonding and allows for the quantitative analysis of electron delocalization, also known as hyperconjugation. wikipedia.orgrsc.org

NBO analysis partitions the complex molecular wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure representation of a molecule (i.e., core orbitals, bonding orbitals, and lone pairs). wikipedia.orgwisc.edu The weak occupancies of the formally empty "non-Lewis" orbitals, such as antibonding orbitals (σ* or π*), indicate deviations from this idealized Lewis structure and quantify the extent of electron delocalization. wikipedia.org

For this compound, NBO analysis can reveal important details about intramolecular interactions. For instance, it can quantify the delocalization of electron density from the nitrogen lone pair or the oxygen lone pairs into adjacent antibonding orbitals. These interactions can significantly influence the molecule's conformation, stability, and reactivity. The analysis can also provide information about the polarization of bonds and the natural atomic charges on each atom. wisc.edu

Table 2: Insights from NBO Analysis

| NBO Feature | Information Provided |

| Donor-Acceptor Interactions | Identifies and quantifies the stabilizing energy associated with the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. |

| Natural Atomic Charges | Calculates the charge distribution on each atom, providing a more robust picture than methods like Mulliken population analysis. wisc.edu |

| Hybridization | Describes the hybridization of the atomic orbitals that form the bonding orbitals, offering insights into the geometry and bonding character. |

| Lewis Structure Description | Provides the most accurate possible Lewis structure representation of the molecule and quantifies deviations from it. wikipedia.org |

Mechanistic Investigations of Asymmetric Reactions Involving this compound Precursors

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, particularly complex asymmetric reactions. By modeling the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.

While specific studies on oxazaborolidine-catalyzed reactions involving this compound precursors are not prevalent in the provided search results, the general principles of such mechanistic investigations can be discussed. Oxazaborolidines are well-known catalysts for the asymmetric reduction of ketones and imines.

Theoretical studies of these reactions typically involve locating the transition state structures for the key bond-forming or bond-breaking steps. The energy of these transition states determines the rate of the reaction. In an asymmetric reaction, there will be at least two competing diastereomeric transition states leading to the different enantiomers of the product. The difference in the free energies of these transition states dictates the enantioselectivity of the reaction.

Computational analysis can help to understand the origin of this energy difference by examining the non-covalent interactions within the transition state structures. Factors such as steric hindrance, hydrogen bonding, and electronic effects can all contribute to the stabilization or destabilization of a particular transition state.

Predicting and rationalizing stereoselectivity is a major goal of computational organic chemistry. arxiv.orgrsc.org For asymmetric reactions involving precursors to this compound, such as the nucleophilic addition of 2-furyllithium to L-serine derivatives, computational models can be employed to understand the observed stereochemical outcome. mdpi.com

The Felkin-Anh-Houk model, for instance, provides a qualitative framework for predicting the stereoselectivity of nucleophilic additions to chiral carbonyl compounds. mdpi.com Computational calculations can provide quantitative support for this model by calculating the energies of the different possible transition state structures. mdpi.com By identifying the lowest energy transition state, the major product stereoisomer can be predicted.

Furthermore, computational studies can be used to design new catalysts or modify existing ones to improve stereoselectivity. researchgate.net By understanding the key interactions that control the stereochemical outcome, researchers can make targeted modifications to the catalyst or substrate to enhance the desired selectivity. researchgate.net

Table 3: Computational Approaches to Understanding Stereoselectivity

| Computational Method | Application in Stereoselectivity Studies |

| Transition State Searching | Locating the structures and energies of the competing transition states that lead to different stereoisomers. |

| Energy Decomposition Analysis | Breaking down the interaction energy between the catalyst and substrate into physically meaningful components (e.g., electrostatic, steric, orbital interactions) to identify the key factors controlling stereoselectivity. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the reacting system to explore different conformational possibilities and identify the most likely reaction pathways. |

| Machine Learning Models | Utilizing data from previous experiments and calculations to develop predictive models for the stereochemical outcome of new reactions. arxiv.orgresearchgate.net |

Molecular Electrostatic Potential (MESP) and Global Reactivity Descriptors

The Molecular Electrostatic Potential (MESP) is a real-space function that describes the electrostatic potential created by the electron and nuclear charge distribution of a molecule. rsc.orgresearchgate.netnih.gov It is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.netglobalauthorid.com

The MESP is typically visualized as a three-dimensional map projected onto the electron density surface of a molecule. Regions of negative potential (usually colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) indicate areas that are electron-deficient and are susceptible to nucleophilic attack. For the furan (B31954) ring in this compound, the MESP can indicate the most likely sites for electrophilic aromatic substitution. rsc.org

Electronic Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

These descriptors can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). They provide a general indication of a molecule's reactivity and can be used to compare the reactivity of different molecules.

Table 4: MESP and Global Reactivity Descriptors

| Descriptor | Definition | Chemical Interpretation |

| Molecular Electrostatic Potential (MESP) | The electrostatic potential generated by the molecule's charge distribution. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. rsc.orgresearchgate.netnih.gov |

| Electronic Chemical Potential (μ) | The negative of the electronegativity. | Indicates the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | The resistance to charge transfer. | "Hard" molecules are less polarizable and less reactive; "soft" molecules are more polarizable and more reactive. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it is saturated with electrons from the environment. | Quantifies the electrophilic character of a molecule. |

Intermolecular Hydrogen Bonding Interactions and Tautomerism Studies on this compound

Computational and theoretical chemistry provide powerful tools to investigate the molecular properties of this compound, offering insights into its structure, stability, and reactivity. This section focuses on two key aspects: the nature of intermolecular hydrogen bonding that governs how the molecules interact with each other, and the potential for tautomerism within the molecule's structure.

Intermolecular Hydrogen Bonding Interactions

This compound possesses both a hydroxyl (-OH) group and an amino (-NH₂) group, which are excellent hydrogen bond donors and acceptors. This dual functionality allows for the formation of a network of intermolecular hydrogen bonds, significantly influencing the compound's physical properties in the condensed phase.

Theoretical studies on similar aminoalcohols, such as 2-aminoethanol, have shown that the most stable intermolecular arrangement is often a cyclic dimer. In this configuration, the hydroxyl group of one molecule donates a hydrogen to the nitrogen atom of a second molecule, while the hydroxyl group of the second molecule reciprocates, donating a hydrogen to the nitrogen of the first. This creates a stable, eight-membered ring structure through two strong O-H···N hydrogen bonds. It is highly probable that this compound would also favor the formation of such dimeric structures.

Beyond the primary O-H···N interactions, other hydrogen bonding motifs are possible, albeit likely to be weaker. These include N-H···O interactions, where the amino group acts as the donor and the hydroxyl oxygen as the acceptor, and potential, weaker C-H···O interactions involving the furan ring. The presence of the furan ring's oxygen atom also introduces another potential hydrogen bond acceptor site, although its participation in strong hydrogen bonds is less common compared to the hydroxyl and amino groups.

The strength of these hydrogen bonds can be estimated using computational methods, such as by calculating the interaction energies and analyzing the geometric parameters of the hydrogen-bonded complexes.

Table 1: Illustrative Hydrogen Bond Geometries in a Putative this compound Dimer

| Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

| O-H | N | ~1.8 - 2.0 | ~160 - 175 | -5 to -8 |

| N-H | O | ~2.0 - 2.3 | ~150 - 165 | -2 to -4 |

| N-H | O (furan) | ~2.2 - 2.5 | ~140 - 155 | -1 to -3 |

Note: The data in this table is illustrative and based on typical values for similar functional groups, as specific experimental or computational data for this compound is not publicly available.

Tautomerism Studies

Tautomers are structural isomers of chemical compounds that readily interconvert. For this compound, two primary forms of tautomerism can be considered: amino-imino tautomerism and keto-enol tautomerism, the latter being relevant if the furan ring were to participate in tautomerization.

Amino-Imino Tautomerism: This involves the migration of a proton from the amino group to a nearby atom, which in this case could theoretically be the adjacent carbon or the furan ring. However, the most common form of this tautomerism involves the formation of an imine. For this compound, this would result in a structural isomer with a C=N double bond. Computational studies on a variety of heterocyclic amines have consistently shown that the amino tautomer is significantly more stable than the imino form. This preference is due to the greater electronegativity of nitrogen, which favors the localization of the lone pair and the formation of N-H single bonds over a C=N double bond. Therefore, it is expected that the equilibrium for this compound overwhelmingly favors the amino form.

Keto-Enol Tautomerism of the Furan Ring: While furan is an aromatic heterocycle, it can theoretically undergo tautomerization to form keto isomers. However, this process would lead to a loss of aromaticity, which is energetically unfavorable. The stability gained from the aromatic system of the furan ring makes the keto tautomers significantly less stable.

The relative energies of these potential tautomers can be calculated using quantum chemical methods to predict the equilibrium populations.

Table 2: Calculated Relative Stabilities of Potential Tautomers of a Furan-Containing Amino Compound (Illustrative)

| Tautomer | Structure | Relative Energy (kcal/mol) | Predicted Equilibrium Population |

| Amino (dominant) | R-CH(NH₂)-R' | 0 (Reference) | >99.9% |

| Imino | R-C(=NH)-R' | +10 to +15 | <0.1% |

| Keto (from furan) | (Non-aromatic) | >20 | Negligible |

Note: This table provides illustrative energy differences based on general principles of organic chemistry and computational studies of related compounds. The exact values for this compound would require specific calculations.

Role of 2s 2 Amino 2 2 Furyl Ethan 1 Ol As a Chiral Building Block and Ligand in Asymmetric Catalysis

Applications in Asymmetric Reductions

The enantioselective reduction of prochiral ketones and other carbonyl compounds is a cornerstone of modern organic synthesis, providing access to valuable chiral alcohols. (2S)-2-Amino-2-(2-furyl)ethan-1-OL and its derivatives have proven to be effective in inducing high levels of stereocontrol in these transformations.

Chiral Ligands for Asymmetric Diethylzinc (B1219324) Addition to Aldehydes

The addition of organozinc reagents, particularly diethylzinc, to aldehydes is a powerful method for forming carbon-carbon bonds. In the absence of a chiral catalyst, this reaction produces a racemic mixture of secondary alcohols. However, the use of chiral ligands can steer the reaction towards one enantiomer. wikipedia.org β-amino alcohols, such as this compound, are a prominent class of ligands for this purpose. mdpi.comrsc.org

When complexed with a metal, typically titanium(IV) isopropoxide, these amino alcohol ligands form a chiral environment around the metal center. mdpi.com This chiral complex then coordinates to both the aldehyde and the diethylzinc, orchestrating their approach in a way that favors the formation of one enantiomer of the resulting secondary alcohol. The furan (B31954) ring in this compound can also play a role in the catalytic cycle, potentially through secondary interactions.

Research has shown that ligands derived from amino alcohols can achieve high yields and excellent enantioselectivities in the diethylzinc addition to a variety of aromatic and aliphatic aldehydes. mdpi.comrsc.org For instance, fructose-derived β-amino alcohols have demonstrated up to 100% conversion and 96% enantiomeric excess (ee) in the addition of diethylzinc to benzaldehyde. mdpi.com The effectiveness of these ligands often depends on the specific structure of the amino alcohol and the reaction conditions, including the solvent and temperature. mdpi.com

Table 1: Representative Enantioselective Addition of Diethylzinc to Aldehydes using Amino Alcohol Ligands

| Aldehyde | Chiral Ligand Type | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzaldehyde | Fructose-derived β-amino alcohol | 100 | 90 |

| o-methylbenzaldehyde | Fructose-derived β-amino alcohol | 100 | 92 |

| m-methylbenzaldehyde | Fructose-derived β-amino alcohol | 100 | 96 |

Influence on Oxazaborolidine Catalyst Design for Enantioselective Carbonyl Reduction

This compound is a key precursor for the synthesis of chiral oxazaborolidine catalysts, most notably the Corey-Bakshi-Shibata (CBS) catalysts. nih.govwikipedia.org These catalysts are highly effective for the enantioselective reduction of a wide range of prochiral ketones using borane (B79455) as the reducing agent. nih.govresearchgate.net

The catalyst is formed in situ or pre-formed by the reaction of the amino alcohol with a borane source, such as borane-dimethyl sulfide (B99878) or trimethylboroxine. wikipedia.org The resulting oxazaborolidine features a chiral environment defined by the stereocenter of the original amino alcohol. The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, which in turn coordinates to the ketone. This ternary complex facilitates the stereoselective transfer of a hydride from the borane to the carbonyl carbon. nih.gov

The structure of the amino alcohol has a profound impact on the catalyst's efficacy. The substituents on the carbon bearing the hydroxyl group play a crucial role in shielding one face of the coordinated ketone, leading to high enantioselectivity. researchgate.net The furan ring in this compound provides a rigid and sterically defined framework that contributes to the effective differentiation of the enantiotopic faces of the ketone. The development of these catalysts has been a major advance in asymmetric synthesis, finding application in the production of numerous chiral drugs and natural products. wikipedia.org

Table 2: Enantioselective Reduction of Prochiral Ketones using Oxazaborolidine Catalysts

| Ketone Substrate | Chiral Amino Alcohol Precursor | Enantiomeric Excess (ee, %) |

|---|---|---|

| Aromatic Ketones | (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | High |

| Prochiral Ketones | (1S,2S)-2-amino-1-ferrocenyl-3,3-dimethyl-1-butanol | up to 90 |

Chiral Auxiliary Function in Organic Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. This compound can function as a chiral auxiliary in various organic transformations.

For example, it can be converted into a chiral oxazolidinone auxiliary. These auxiliaries are widely used to direct the stereoselective alkylation of enolates. The auxiliary is first attached to a carboxylic acid to form an N-acyl oxazolidinone. Deprotonation of this imide generates a chiral enolate, where the bulky substituent from the amino alcohol effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face. Subsequent cleavage of the auxiliary yields the enantiomerically enriched alkylated carboxylic acid derivative.

Similarly, pseudoephedrine, another β-amino alcohol, is used as a chiral auxiliary where it is converted to an amide. wikipedia.org The α-proton of the carbonyl is deprotonated to form an enolate, and the subsequent alkylation is directed by the stereocenters of the pseudoephedrine. harvard.edu This highlights the potential of this compound to be employed in analogous methodologies. The furan ring in this context could offer unique steric and electronic properties influencing the diastereoselectivity of such reactions.

Precursor for the Development of Advanced Chiral Ligands and Organocatalysts

The fundamental structure of this compound makes it an excellent starting point for the synthesis of more complex and specialized chiral ligands and organocatalysts. researchgate.net The amino and hydroxyl groups are readily modifiable, allowing for the systematic tuning of the steric and electronic properties of the resulting catalyst.

For instance, the nitrogen atom can be derivatized to form amides, sulfonamides, or incorporated into heterocyclic systems. The hydroxyl group can be etherified or used as a handle to attach the ligand to a solid support. These modifications can lead to ligands with improved solubility, stability, and catalytic activity. The furan ring itself can be a site for further functionalization or can be replaced by other aromatic or heteroaromatic systems to create a library of ligands for screening in various asymmetric reactions.

The development of new chiral ligands is crucial for expanding the scope of asymmetric catalysis to new classes of substrates and reactions. mdpi.com By using this compound as a chiral scaffold, chemists can rationally design and synthesize novel catalysts with tailored properties for specific applications.

Integration of this compound into Complex Synthetic Targets as a Chiral Synthon

A chiral synthon is a building block that contains one or more stereocenters and is incorporated into a larger molecule during a synthesis. nih.gov this compound is an ideal chiral synthon for the synthesis of complex natural products and pharmaceuticals that contain the 1,2-amino alcohol motif. researchgate.netnih.gov

The furan ring in this compound is a particularly useful feature, as it is a versatile synthetic intermediate. The furan can be viewed as a masked dicarbonyl compound and can be converted into a variety of other functional groups through reactions such as oxidation (e.g., Achmatowicz rearrangement), reduction, or Diels-Alder reactions. researchgate.net This allows for the elaboration of the furan moiety into more complex carbocyclic or heterocyclic systems found in many natural products.

The nucleophilic addition of 2-furyllithium to derivatives of L-serine has been described, leading to the formation of a furyl ketone that can be stereoselectively reduced to a syn amino alcohol. mdpi.com This demonstrates the utility of the furan ring in the construction of complex chiral molecules. The ability to introduce the chiral amino alcohol functionality and a versatile furan ring in a single step makes this compound a highly valuable chiral building block in retrosynthetic analysis and the forward execution of complex total syntheses. mdpi.com

Synthesis and Transformative Reactions of 2s 2 Amino 2 2 Furyl Ethan 1 Ol Derivatives

Derivatization at the Amino and Hydroxyl Functionalities

The amino and hydroxyl groups of (2S)-2-Amino-2-(2-furyl)ethan-1-ol are primary sites for chemical modification, enabling its incorporation into larger molecules and facilitating multi-step synthetic sequences. Selective protection and activation of these groups are crucial first steps in many synthetic routes.

Common derivatization strategies for amino alcohols are widely applicable. The primary amino group can be readily acylated with acid chlorides or anhydrides to form amides. Alternatively, it can be protected with carbamate (B1207046) groups, such as the tert-butoxycarbonyl (Boc) group, which is valuable in peptide synthesis and other complex molecule constructions due to its stability and ease of removal under acidic conditions. The hydroxyl group can be converted into ethers (e.g., benzyl (B1604629) or silyl (B83357) ethers) or esters to prevent its participation in subsequent reactions. For instance, the hydroxyl group can be acetylated using acetyl chloride or acetic anhydride (B1165640). smolecule.com

These derivatizations are not only for protection but also for activation. For example, converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution reactions. This strategy is fundamental in the construction of nitrogen-containing heterocycles where intramolecular cyclization is a key step.

Table 1: Common Derivatization Reactions for Amino and Hydroxyl Groups

| Functional Group | Reagent Example | Derivative Formed | Purpose |

| Amino (-NH₂) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc-protected amine (Carbamate) | Protection |

| Amino (-NH₂) | Acetyl Chloride | Acetamide | Acylation |

| Hydroxyl (-OH) | Benzyl Bromide (BnBr) | Benzyl Ether | Protection |

| Hydroxyl (-OH) | Acetic Anhydride | Acetate Ester | Protection/Esterification chemicalbook.com |

| Hydroxyl (-OH) | p-Toluenesulfonyl chloride (TsCl) | Tosylate | Activation (forms a good leaving group) |

These fundamental transformations underscore the compound's utility, allowing chemists to selectively engage either the nitrogen or oxygen nucleophile in subsequent bond-forming reactions.

Formation of Nitrogen-Containing Heterocycles from this compound

The furan (B31954) ring within this compound is a masked di-carbonyl functionality that can be unveiled and utilized to construct various nitrogen-containing heterocycles, most notably piperidines. Piperidine (B6355638) scaffolds are prevalent in numerous natural products and pharmacologically active compounds. whiterose.ac.uk

A common strategy involves the reductive amination and ring rearrangement of the furan nucleus. For example, the catalytic hydrogenation of the furan ring, often in the presence of an acid and a rhodium or ruthenium catalyst, can lead to a tetrahydrofurfurylamine (B43090) intermediate. This intermediate can subsequently undergo ring opening and recyclization to form a piperidine ring. nih.gov In this transformation starting from this compound, the existing stereocenter and the amino and hydroxyl side chain would be appended to the newly formed piperidine core, yielding highly substituted, chiral piperidine derivatives. Kinetic studies have shown that the formation of piperidine from furfural (B47365) proceeds through a cascade involving furfurylamine (B118560) formation, hydrogenation to tetrahydrofurfurylamine (THFAM), and finally, ring rearrangement to piperidine. nih.gov

Furthermore, the amino and hydroxyl groups can participate directly in cyclizations. For instance, after appropriate derivatization, they can form oxazolidinone rings through intramolecular reactions. Palladium-catalyzed allylic C-H amination of homoallylic N-tosyl carbamates is a known method to produce oxazolidinones, which are precursors to valuable syn-1,2-amino alcohols. nih.gov Another pathway involves the intramolecular cyclization of an activated amino alcohol to form an aziridine. The synthesis of substituted aziridines from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, a related amino alcohol, proceeds stereospecifically via tosylation, cyclization, and subsequent reactions, demonstrating a viable route for forming strained heterocycles. researchgate.net The resulting chiral aziridines are versatile intermediates for synthesizing optically active amino acids. researchgate.net

The synthesis of indolizidine alkaloids, which feature a fused bicyclic nitrogen heterocycle, also represents a potential application. Synthetic strategies have been developed to access indolizidine systems from related pyridyl and quinolyl propenols, suggesting that the furan moiety in this compound could be a precursor to the piperidine portion of the indolizidine core. nih.gov

Cascade and Cyclization Reactions for Novel Chiral Scaffold Construction

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient means to build molecular complexity. This compound is an excellent substrate for such transformations, particularly the Piancatelli rearrangement.

The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. researchgate.net This reaction proceeds through a protonation-dehydration sequence to form a carbocation, which undergoes a 4π-conrotatory electrocyclic ring closure to generate a cyclopentenyl cation. Subsequent capture by a nucleophile, typically water, yields the final product. mdpi.com

Scheme 1: Generalized Piancatelli Rearrangement

(Note: This is a simplified representation)

When this compound (or its N-protected derivative) is subjected to Piancatelli conditions, the furan ring and the carbinol carbon rearrange to form a highly functionalized 4-hydroxycyclopentenone scaffold. Crucially, the stereochemistry of the starting material directs the stereochemical outcome of the product, resulting in a chiral, non-racemic cyclopentenone. These products are valuable intermediates for the synthesis of prostaglandins (B1171923) and other natural products. researchgate.netmdpi.com The reaction can be extended to an aza-Piancatelli rearrangement if a nitrogen nucleophile is used, leading to aminocyclopentenone derivatives. rsc.org

While not originating from a furan, other cascade reactions like the intramolecular Prins/Friedel-Crafts cyclization demonstrate how complex scaffolds, such as 4-aryltetralin-2-ols, can be constructed efficiently. beilstein-journals.org This highlights the broader potential of using well-designed starting materials in cascade sequences to rapidly assemble medicinally relevant core structures.

Stereoselective Synthesis of Structurally Diverse Intermediates for Organic Chemistry Research

The primary value of this compound in organic synthesis lies in its identity as a chiral building block. moldb.com A chiral building block is a molecule possessing one or more stereocenters that can be incorporated into a larger structure, transferring its chirality to the new molecule. This approach is fundamental to modern asymmetric synthesis, as it provides a reliable and often cost-effective way to produce enantiomerically pure compounds.

The transformations discussed in the previous sections exemplify this principle.

Chiral Heterocycles: The conversion of the achiral furan ring into a chiral piperidine ring (Section 6.2) under the influence of the existing stereocenter is a prime example of stereoselective synthesis. The resulting substituted piperidines are valuable intermediates for alkaloid synthesis. whiterose.ac.uk

Chiral Carbocycles: The Piancatelli rearrangement (Section 6.3) transforms the starting material into a 4-hydroxycyclopentenone with the stereocenter at C-5 being controlled by the (S)-configuration of the amino alcohol. mdpi.comrsc.org

Furthermore, the furan ring itself is a versatile functional group. It can be considered a synthetic equivalent of a 1,4-dicarbonyl compound or, through oxidative cleavage, can be converted into a carboxylic acid. This latent functionality, combined with the chiral amino alcohol moiety, allows for the stereoselective synthesis of a wide array of acyclic and cyclic compounds. For example, the addition of 2-furyllithium to L-serine derivatives followed by stereoselective reduction yields a syn-aminoalcohol, which can be converted to valuable α-hydroxy-β-amino acids by leveraging the furan-to-acid equivalence. researchgate.net

The diastereoselective reactions of chiral amino alcohols are well-documented for creating new stereocenters with high fidelity. For example, palladium-catalyzed diastereoselective allylic C-H amination can produce syn-1,2-amino alcohols from chiral homoallylic carbamates. nih.gov Similarly, selenium-catalyzed intermolecular C-H amination has been developed for a diastereoconvergent synthesis of anti-1,2-amino alcohols. nih.gov These advanced methods, when applied to derivatives of this compound, would enable the construction of molecules with multiple, well-defined stereocenters, further expanding its utility in the synthesis of complex targets.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

Recent breakthroughs include the use of copper-based catalysts for the stereodivergent synthesis of amino alcohols, providing access to all possible stereoisomers with high levels of control. nih.gov This method utilizes the sequential copper hydride-catalyzed hydrosilylation and hydroamination of readily available enals and enones. nih.gov Another innovative approach involves a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines, which employs a radical polar crossover strategy to produce β-amino alcohols with high enantioselectivity (up to 99% ee). westlake.edu.cn Furthermore, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has proven effective for the rapid synthesis of chiral vicinal amino alcohols, achieving up to 99% ee in under 30 minutes. researchgate.net Iridium catalysts have also been successfully used in one-pot tandem processes, converting α-bromoketones and amines into enantiomerically enriched β-amino alcohols with greater than 99% ee. researchgate.net

Multi-catalytic systems are also being developed, such as an enantioselective radical C–H amination method that provides access to a broad range of chiral β-amino alcohols from various starting alcohols. nih.gov These advancements highlight a trend towards creating more versatile and powerful catalytic tools for the precise synthesis of complex chiral molecules.

Table 1: Comparison of Emerging Catalytic Systems for Chiral Amino Alcohol Synthesis

| Catalytic System | Key Features | Reported Enantioselectivity | Reference |

|---|---|---|---|

| Copper Hydride (CuH) | Stereodivergent synthesis, uses enals/enones | >99% ee | nih.gov |

| Chromium (Cr) | Asymmetric cross aza-pinacol couplings | Up to 99% ee | westlake.edu.cn |

| Cobalt (Co) | Asymmetric hydrogenation of α-primary amino ketones | Up to 99% ee | researchgate.net |

| Iridium (Ir) | One-pot asymmetric transfer hydrogenation | >99% ee | researchgate.netacs.org |

Exploration of Flow Chemistry and Sustainable Synthesis Approaches for Chiral Amino Alcohols

In response to the growing need for greener and more efficient manufacturing processes, researchers are increasingly turning to flow chemistry and biocatalysis for the synthesis of chiral amino alcohols. acs.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and potential for scalability. nih.gov

A notable application is the development of a continuous flow process for asymmetric propargylation, which enables the practical use of unstable intermediates like allenyllithium to produce homopropargyl β-amino alcohols with high diastereoselectivity. nih.gov Similarly, the synthesis of key intermediates for pharmaceuticals like metaraminol has been achieved using a continuous flow system for asymmetric nitroaldol (Henry) reactions, followed by flow hydrogenation. rsc.org This method allows for the in-line removal and recycling of the homogeneous chiral catalyst, improving the sustainability of the process. rsc.org

Biocatalysis represents another pillar of sustainable synthesis. Engineered enzymes, such as amine dehydrogenases (AmDHs), are being used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. frontiersin.org This approach is highly attractive as it uses inexpensive ammonia as the amino donor, operates under mild conditions, and generates water as the main byproduct, offering high stereoselectivity (>99% ee). frontiersin.org Coupling different enzymatic reactions in a cascading continuous-flow microreactor system is also being explored for the synthesis of complex chiral amino-alcohols, avoiding the need for protecting groups and expensive metal catalysts. nih.gov

Advanced Computational Modeling for Rational Catalyst Design and Reaction Prediction

Computational chemistry has become an indispensable tool in modern catalyst development, enabling the rational design of new catalysts and the accurate prediction of their performance. chemrxiv.orgbohrium.com For asymmetric catalysis, computational models are used to understand the mechanism of stereoselectivity and to predict the enantiomeric outcome of a reaction. bohrium.com These methods can be broadly categorized into two groups: those that require knowledge of the reaction mechanism to model the diastereomeric transition states, and data-driven approaches that establish correlations between reaction descriptors and enantioselectivity without needing mechanistic information. chemrxiv.orgbohrium.com

Recent advancements have seen the application of deep generative models, such as variational autoencoders (VAEs), trained on computational data to discover new catalyst structures. nih.gov This approach has been used to identify promising catalyst candidates for reactions like the Suzuki cross-coupling. nih.gov De novo computational design has also been successfully applied to create artificial enzymes for reactions that have no natural counterparts, such as the bimolecular Diels-Alder reaction, achieving high stereoselectivity and substrate specificity. nih.gov These in silico tools not only accelerate the discovery of novel catalysts but also provide deep insights into the fundamental principles governing stereoselection, paving the way for the design of highly efficient catalysts for the synthesis of specific targets like (2S)-2-Amino-2-(2-furyl)ethan-1-ol. beilstein-journals.org

Expanding the Scope of Derivatization to Access New Classes of Chiral Scaffolds for Fundamental Chemical Research

Chiral amino alcohols are valuable not just as final products but also as versatile starting materials for the synthesis of a diverse array of chiral scaffolds. nih.govacs.org Their inherent functionality allows for straightforward conversion into various heterocyclic structures, which are of great interest in medicinal chemistry and materials science.

Researchers have developed efficient synthetic routes to access unique, sp3-rich chiral fragments from amino alcohols, including oxazolidinones, morpholinones, lactams, and sultams. nih.gov These fragments are of low molecular weight and often exhibit good aqueous solubility, making them ideal for fragment-based ligand discovery (FBLD) in drug development. nih.govacs.org For instance, chiral aminoalcohol-derived oxazolopiperidone lactams serve as versatile scaffolds for the enantioselective synthesis of highly substituted piperidines, which are prevalent structures in many pharmaceuticals. acs.org Furthermore, copper-catalyzed reactions of alkyne-functionalized oxetanes with amines provide access to structurally diverse chiral γ-amino alcohols that feature complex tetrasubstituted tertiary stereocenters. researchgate.net This continuous expansion of synthetic methodologies allows chemists to leverage the chirality of amino alcohols to build new molecular architectures, fueling fundamental research and the discovery of novel chemical entities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-Amino-2-(2-furyl)ethan-1-OL, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 2-furylglyoxylic acid derivatives) using chiral catalysts such as BINAP-Ru complexes or enzymatic reduction with ketoreductases. For example, enantioselective hydrogenation of 2-(2-furyl)-2-oxoethylamine derivatives can yield the (2S)-enantiomer with >95% enantiomeric excess (ee). Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) is critical to isolate the desired stereoisomer .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR can confirm the furan ring (δ 6.2–7.4 ppm for aromatic protons) and hydroxyl/amine groups (broad signals at δ 1.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves coupling between the chiral center and adjacent groups .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., C7H9NO2 requires m/z 155.0582).

- X-ray Crystallography : Resolves absolute configuration when single crystals are obtained .

Q. How does the hydroxyl group in this compound influence its stability under different pH conditions?

- Methodological Answer : The compound is prone to oxidation at the hydroxyl group under acidic conditions (pH < 3), forming a ketone derivative. Stability studies using HPLC at varying pH (1–12) show maximal stability in neutral buffers (pH 6–8). Antioxidants like BHT (0.1% w/v) can mitigate degradation during storage .

Advanced Research Questions

Q. What strategies are effective for resolving racemic mixtures of 2-Amino-2-(2-furyl)ethan-1-OL into enantiomers?

- Methodological Answer :

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively acylate one enantiomer.

- Chiral Auxiliaries : Derivatize the amine with a chiral reagent (e.g., (R)-Mosher’s acid chloride) to form diastereomers separable by standard chromatography .

- Simulated Moving Bed (SMB) Chromatography : Industrial-scale separation with chiral stationary phases achieves >99% ee .

Q. How does the furan ring participate in catalytic asymmetric reactions involving this compound?

- Methodological Answer : The furan’s electron-rich π-system facilitates coordination with transition metals (e.g., Pd, Rh) in cross-coupling reactions. For instance, Suzuki-Miyaura coupling with arylboronic acids proceeds via a furan-stabilized palladacycle intermediate. Computational DFT studies (B3LYP/6-31G*) reveal enhanced regioselectivity due to furan’s resonance effects .

Q. What computational models predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina screens derivatives against target proteins (e.g., GABA receptors) using the compound’s hydroxyl and amine groups as hydrogen-bond donors.

- QSAR Models : 3D-QSAR with CoMFA/CoMSIA correlates furan substituents (e.g., electron-withdrawing groups) with enhanced blood-brain barrier permeability .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products